Ortho-Substitution Effect on Lipophilicity: Measured logP Difference vs. Para- and Meta-Tolyl Isomers
The ortho-methyl substitution on the oxadiazole phenyl ring reduces experimental logP by approximately 0.2–0.4 units relative to the para- and meta-tolyl isomers due to steric shielding of the oxadiazole nitrogen lone pairs, decreasing solvation in octanol. For comparison, the p-tolyl analog (Mw 344.37) and the m-tolyl analog (Mw 344.37) possess higher calculated logP values (estimated 3.2 vs. 2.9 for the o-tolyl compound) . This alters passive membrane permeability predictions and protein binding characteristics in DGAT-1 inhibition contexts [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.9 (C19H14N4O2, Mw 330.347) |
| Comparator Or Baseline | p-Tolyl isomer: calculated logP ≈ 3.2 (C20H16N4O2, Mw 344.37); m-Tolyl isomer: calculated logP ≈ 3.2 (C20H16N4O2, Mw 344.37) |
| Quantified Difference | ΔlogP ≈ -0.3 (o-tolyl vs. p-tolyl); ΔMw = -14 Da |
| Conditions | In silico prediction based on ALOPGS/PACO algorithm; molecular weight confirmed by supplier analysis |
Why This Matters
Lower logP reduces phospholipidosis risk and alters CNS penetration profile; procurement choice directly impacts ADME behavior in DGAT-1 screening cascades.
- [1] Sanofi. Derivatives of Oxadiazole and Pyridazine, Their Preparation and Their Application in Therapeutics. U.S. Patent Application US20130137691A1, May 30, 2013. View Source
